(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol
Overview
Description
(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol is an organic compound that features a pyrazole ring substituted with a pyridine ring and a fluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the pyridine ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate pyridine derivatives.
Addition of the fluoroethyl group: The fluoroethyl group can be introduced through nucleophilic substitution reactions using fluoroethyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) on the pyridine ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target site.
Comparison with Similar Compounds
Similar Compounds
(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)amine: Similar structure but with an amine group instead of a methanol group.
(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
Uniqueness
The presence of the hydroxymethyl group in (1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol provides unique reactivity and potential for further functionalization compared to its analogs. This makes it a versatile intermediate for the synthesis of more complex molecules with diverse applications.
Properties
IUPAC Name |
[1-(2-fluoroethyl)-3-pyridin-4-ylpyrazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c12-3-6-15-7-10(8-16)11(14-15)9-1-4-13-5-2-9/h1-2,4-5,7,16H,3,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVPAJCZGUFBJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2CO)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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